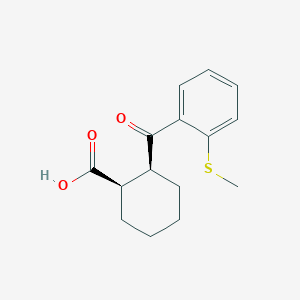

cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1134925-11-3) is a cyclohexanecarboxylic acid derivative featuring a thiomethyl-substituted benzoyl group at the 2-position of the cyclohexane ring. Its molecular formula is C₁₅H₁₈O₃S, with a molecular weight of 278.37 g/mol . The compound’s structure combines a lipophilic cyclohexane backbone with a sulfur-containing aromatic moiety, making it a candidate for studying steric, electronic, and bioactivity profiles relative to analogues.

Properties

IUPAC Name |

(1R,2S)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACKXEYRRJLLPM-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 2-thiomethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-thiomethylbenzoyl chloride is added dropwise to a solution of cyclohexane in the presence of the base. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired cis isomer.

Chemical Reactions Analysis

cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Scientific Research Applications

cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Thiomethyl-Substituted Derivatives

- cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 844856-61-7):

Solubility : Positional isomerism could alter polarity and solubility in aqueous or lipid environments.

cis-4-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 1217651-29-0):

Substituted Benzoyl Derivatives

Halogenated Analogues

- cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-66-0):

- Molecular formula: C₁₄H₁₅FO₃ ; molecular weight: 250.27 g/mol .

- Key Properties :

- Electronegativity : Fluorine’s electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~4.48 predicted for methylenedioxy analogue vs. ~4.8 for hydroxy derivatives) .

- Boiling Point: 412.9°C, higher than non-halogenated analogues due to dipole interactions .

Methylenedioxy-Substituted Derivative

- cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid (CAS 131779-79-8):

- Molecular formula: C₁₅H₁₆O₅ ; molecular weight: 276.28 g/mol .

- Key Properties :

- Density : 1.335 g/cm³ (higher than thiomethyl derivatives due to oxygen content).

- Melting Point : 152–154°C, suggesting stronger crystalline packing from hydrogen bonding .

Alkyl-Substituted Analogues

Dimethylbenzoyl Derivatives

- cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-67-3):

- Molecular formula: C₁₆H₂₀O₃ ; molecular weight: 260.33 g/mol .

- Impact of Methyl Groups :

- Hydrophobicity : Increased logP compared to thiomethyl derivatives.

- Steric Effects : Hindered rotation of the benzoyl group may limit binding to enzymatic pockets .

Biological Activity

cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18O3S. The compound features a cyclohexane ring substituted with a thiomethyl group and a carboxylic acid, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.

- Receptor Binding : It may bind to various receptors, affecting signal transduction processes.

- Antioxidant Activity : Potential antioxidant properties could mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Effects : Studies suggest that the compound has antimicrobial properties, potentially effective against specific bacterial strains.

- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation in cellular models.

- Anticancer Potential : There is emerging evidence suggesting that it could inhibit the growth of cancer cells through apoptosis induction.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis |

Case Studies

Several studies have explored the biological effects of this compound:

- Study 1 : A study evaluated the antimicrobial properties against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Study 2 : In vitro assays demonstrated anti-inflammatory effects by measuring the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound reduced TNF-alpha levels by approximately 30%.

- Study 3 : Research on cancer cell lines indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM for certain cancer types.

Q & A

Q. What are the key synthetic routes for cis-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, such as:

- Acylation of thiomethyl-substituted cyclohexane derivatives : This step introduces the 2-thiomethylbenzoyl group. Reaction conditions include refluxing in anhydrous solvents (e.g., dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃) to activate the acylating agent .

- Carboxylic acid functionalization : Esterification or direct oxidation of precursor groups may be employed, requiring acidic or basic conditions (e.g., H₂SO₄ for ester hydrolysis) .

- Cis-configuration control : Stereoselective synthesis is critical. Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can enforce the cis geometry .

Key Parameters :

| Step | Temperature | Catalyst | Yield Optimization |

|---|---|---|---|

| Acylation | 0–25°C | AlCl₃ | Slow addition of acyl chloride minimizes side reactions |

| Cyclohexane ring formation | 80–100°C | None (thermal cyclization) | Extended reaction time (12–24 hrs) improves ring closure |

Q. How is the molecular structure of this compound validated, and what techniques resolve its stereochemistry?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., thiomethyl at δ ~2.1 ppm for S-CH₃, carboxylic acid at δ ~12 ppm) .

- X-ray Crystallography : Defines the cis configuration by resolving spatial arrangement of substituents on the cyclohexane ring .

- Chiral HPLC/Polarimetry : Quantifies enantiomeric excess (ee) to verify stereochemical purity .

Q. What functional groups influence its reactivity, and how do they participate in derivatization?

- Thiomethyl group (-S-CH₃) : Prone to oxidation (e.g., to sulfoxide/sulfone) or nucleophilic substitution (e.g., with alkyl halides) .

- Carboxylic acid (-COOH) : Enables salt formation (e.g., with amines), esterification, or amide coupling (e.g., EDC/HOBt-mediated reactions) .

- Cyclohexane ring : Conformational flexibility affects steric interactions in derivatization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the cis configuration be resolved?

- Dynamic NMR Analysis : Detects ring-flipping or conformational exchange in solution that may obscure cis/trans distinctions .

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate the proposed structure .

- Variable-Temperature X-ray Studies : Reveal temperature-dependent conformational changes in the solid state .

Q. What strategies optimize the enantiomeric excess (ee) in stereoselective synthesis?

- Chiral Catalysts : Use of Evans’ oxazaborolidines or Cinchona alkaloids to enforce cis geometry during acylation .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) can separate enantiomers .

- Crystallization-Induced Asymmetric Transformation : Recrystallization in chiral solvents enriches the desired enantiomer .

Case Study :

| Method | ee Achieved | Key Limitation |

|---|---|---|

| Organocatalytic acylation | 85–90% | Scalability issues |

| Enzymatic resolution | >95% | Substrate specificity |

Q. How does the thiomethyl group impact biological activity, and what assays validate its mechanism?

- Thiomethyl as a Bioisostere : Mimics methyl or methoxy groups in receptor binding. Test via competitive inhibition assays (e.g., CYP450 enzymes) .

- Redox Activity : Monitor sulfoxide/sulfone metabolites using LC-MS in hepatic microsome assays .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing S-CH₃ with O-CH₃) and compare IC₅₀ values in target assays .

Q. What analytical methods reconcile discrepancies in reported melting points or solubility data?

- DSC/TGA Analysis : Differentiate polymorphic forms (e.g., cis vs. amorphous) that alter melting behavior .

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify conditions for reproducible data .

- Hygroscopicity Testing : Moisture uptake (via Karl Fischer titration) may explain variability in physical properties .

Methodological Guidelines

- Synthesis Optimization : Prioritize stepwise acylation and chiral resolution to balance yield and stereochemical fidelity .

- Data Validation : Cross-validate structural data using complementary techniques (NMR, X-ray, computational modeling) .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and metabolite profiling to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.